
N-Hydroxy-N-methyl-3-(naphthalen-2-yl)prop-2-enamide
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Overview
Description
N-Hydroxy-N-methyl-3-(naphthalen-2-yl)prop-2-enamide is an organic compound that features a naphthalene ring attached to a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-methyl-3-(naphthalen-2-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-2-carboxylic acid and N-methylhydroxylamine.
Formation of Intermediate: The carboxylic acid is first converted to an acid chloride using thionyl chloride or oxalyl chloride.
Amidation Reaction: The acid chloride is then reacted with N-methylhydroxylamine to form the desired N-hydroxy-N-methylamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N-methyl-3-(naphthalen-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Amines and other reduced forms of the original compound.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
N-Hydroxy-N-methyl-3-(naphthalen-2-yl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a neuroprotective agent and its ability to modulate inflammation.
Materials Science: The compound’s structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-Hydroxy-N-methyl-3-(naphthalen-2-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. It can modulate signaling pathways related to inflammation and oxidative stress, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-N-methyl-3-(naphthalen-1-yl)prop-2-enamide
- N-Hydroxy-N-methyl-3-(phenyl)prop-2-enamide
- N-Hydroxy-N-methyl-3-(anthracen-2-yl)prop-2-enamide
Uniqueness
N-Hydroxy-N-methyl-3-(naphthalen-2-yl)prop-2-enamide is unique due to its specific naphthalene ring structure, which imparts distinct electronic and steric properties
Properties
CAS No. |
105847-10-7 |
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Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-hydroxy-N-methyl-3-naphthalen-2-ylprop-2-enamide |
InChI |
InChI=1S/C14H13NO2/c1-15(17)14(16)9-7-11-6-8-12-4-2-3-5-13(12)10-11/h2-10,17H,1H3 |
InChI Key |
CORKVTFWNIPMDF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C=CC1=CC2=CC=CC=C2C=C1)O |
Origin of Product |
United States |
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